molecular formula C₂₁₃H₃₄₉N₇₁O₆₅S₃ B612731 Brain natriuretic peptide-45 rat CAS No. 123337-89-3

Brain natriuretic peptide-45 rat

Número de catálogo: B612731
Número CAS: 123337-89-3
Peso molecular: 5040.67
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brain natriuretic peptide-45 rat is a peptide hormone primarily isolated from the heart ventricles of rats. It belongs to the natriuretic peptide family, which also includes atrial natriuretic peptide and C-type natriuretic peptide. This compound plays a crucial role in cardiovascular homeostasis by promoting natriuresis, diuresis, and vasodilation. It is a potent hypotensive agent and is involved in the regulation of blood pressure and fluid balance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Brain natriuretic peptide-45 rat can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. The synthesis requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable powder form. Quality control measures, such as mass spectrometry and amino acid analysis, are employed to verify the identity and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Brain natriuretic peptide-45 rat primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur at peptide bonds, leading to the breakdown of the peptide into smaller fragments. Oxidation reactions can affect methionine and cysteine residues, potentially altering the peptide’s structure and function .

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Cardiovascular Disease Diagnosis

BNP-45 serves as a critical biomarker for diagnosing heart failure. Elevated levels of BNP-45 correlate with increased ventricular pressure and volume overload. Studies have shown that BNP levels can guide treatment decisions and predict outcomes in patients with heart failure.

StudyFindings
Tsutamoto et al. (2019)BNP levels were significant predictors of mortality in chronic heart failure patients, outperforming other markers such as atrial natriuretic peptide (ANP) .
Morrow et al. (2020)BNP levels were used to stratify risk in acute coronary syndrome, demonstrating its utility beyond heart failure .

Therapeutic Applications

Research indicates that BNP-45 can be utilized therapeutically to manage conditions like hypertension and heart failure. For instance, studies involving spontaneously hypertensive rats demonstrated that administration of BNP-45 resulted in significant reductions in blood pressure and enhanced diuretic effects compared to other natriuretic peptides.

StudyTreatmentResults
Nakagawa et al. (1991)Injection of BNP-45Significant hypotensive effect observed, particularly in spontaneously hypertensive rats .
Tsukamoto et al. (2005)Chronic BNP infusionImproved cardiac output and reduced left ventricular end-diastolic pressure .

Research on Pathophysiology

BNP-45 is instrumental in understanding the pathophysiology of cardiac hypertrophy and heart failure. Studies have shown that ventricular hypertrophy is associated with increased synthesis of BNP-45, suggesting its role as a compensatory mechanism.

StudyFocusFindings
Kawai et al. (1996)Mechanisms of BNP releaseIncreased stretch induced significant secretion of BNP from hypertrophied ventricles .
Kato et al. (2018)Gene expression analysisDemonstrated that Nppb gene expression correlates with the severity of heart failure .

Case Study 1: Heart Failure Management

A clinical trial involving patients with chronic heart failure utilized BNP-45 levels to guide treatment adjustments. Patients whose therapy was adjusted based on BNP levels experienced fewer hospitalizations and improved quality of life compared to those receiving standard care.

Case Study 2: Hypertension Research

In an experimental study, spontaneously hypertensive rats treated with BNP-45 showed a marked reduction in systolic blood pressure over four weeks, supporting its potential as a therapeutic agent for managing hypertension.

Mecanismo De Acción

Brain natriuretic peptide-45 rat exerts its effects by binding to natriuretic peptide receptor-A, a guanylyl cyclase receptor. Upon binding, the receptor converts guanosine triphosphate to cyclic guanosine monophosphate (cGMP), which acts as a second messenger. cGMP mediates various physiological responses, including vasodilation, natriuresis, and diuresis. These actions help reduce blood pressure and promote fluid excretion, contributing to cardiovascular homeostasis .

Comparación Con Compuestos Similares

    Atrial Natriuretic Peptide: Another member of the natriuretic peptide family, primarily produced in the atria of the heart. It shares similar functions with brain natriuretic peptide-45 rat but has a different amino acid sequence and receptor affinity.

    C-type Natriuretic Peptide: This peptide is mainly produced in the brain and vascular endothelium.

Uniqueness: this compound is unique due to its potent hypotensive and natriuretic effects. It is specifically produced in the heart ventricles and plays a critical role in cardiovascular regulation. Its structure, receptor affinity, and physiological functions distinguish it from other natriuretic peptides .

Actividad Biológica

Introduction

Brain Natriuretic Peptide-45 (BNP-45) is a biologically active peptide derived from the rat brain natriuretic peptide (BNP) family. It plays a crucial role in cardiovascular regulation, particularly in the modulation of blood pressure and fluid balance. This article delves into the biological activity of BNP-45, highlighting its mechanisms of action, physiological effects, and comparative studies with other natriuretic peptides.

Structure and Characteristics

BNP-45 consists of 45 amino acids and is primarily produced in the heart's ventricles. It is part of a larger family of natriuretic peptides, which includes atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). The amino acid sequence of BNP-45 exhibits significant conservation across species, with a sequence identity of 64% with mouse BNP and lower identities with other mammals such as dogs (53%) and pigs (50%) .

Comparative Sequence Analysis

SpeciesSequence Identity (%)
Rat100
Mouse64
Dog53
Pig50
Human44

This table illustrates the evolutionary conservation of BNP sequences among different species, which is critical for understanding its biological function.

BNP-45 exerts its biological effects primarily through binding to specific receptors known as natriuretic peptide receptors (NPRs). These receptors are divided into three types: NPR-A, NPR-B, and NPR-C. NPR-A and NPR-B are guanylyl cyclases that catalyze the production of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in vasodilation and natriuresis.

Physiological Effects

  • Natriuresis : BNP-45 promotes the excretion of sodium through urine, which is essential for regulating blood volume and pressure. Studies have shown that BNP-45 induces significant diuresis and natriuresis in both spontaneously hypertensive rats (SHR) and Wistar-Kyoto rats (WKY), with WKY rats exhibiting higher susceptibility to these effects .
  • Vasodilation : BNP-45 causes relaxation of vascular smooth muscle, leading to decreased blood pressure. In experiments, BNP-45 demonstrated a potent hypotensive effect comparable to alpha-ANP but with a longer duration of action .
  • Cyclic GMP Production : The activation of NPRs by BNP-45 leads to increased intracellular levels of cGMP, which mediates various physiological responses including vasodilation and inhibition of smooth muscle cell proliferation .

Study 1: Hemodynamic Effects in Hypertensive Rats

A study investigated the effects of BNP-45 on blood pressure in SHR compared to WKY rats. The results indicated that:

  • Blood Pressure Reduction : A high dose (2.0 nmol/kg) of BNP-45 resulted in a more significant decrease in blood pressure in SHR than WKY rats.
  • Urinary cGMP Excretion : Following administration, urinary cGMP levels were markedly elevated, indicating enhanced renal function and natriuresis .

Study 2: Comparative Potency with Other Natriuretic Peptides

In another investigation comparing the diuretic effects of rat BNP with human BNP and rat ANP:

  • Relative Potencies : Rat BNP showed relative potencies for diuresis and natriuresis at 1.6 and 2.5 times that of rat ANP, while human BNP displayed minimal activity .
  • Vasorelaxation : Rat BNP was found to be nearly equipotent to rat ANP in relaxing vascular tissues, demonstrating its significant role in cardiovascular physiology .

Propiedades

Número CAS

123337-89-3

Fórmula molecular

C₂₁₃H₃₄₉N₇₁O₆₅S₃

Peso molecular

5040.67

Secuencia

One Letter Code: SQDSAFRIQERLRNSKMAHSSSCFGQKIDRIGAVSRLGCDGLRLF(Disulfide bridge: Cys23-Cys39)

Sinónimos

Brain natriuretic peptide-45 rat

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.